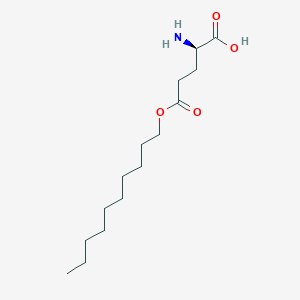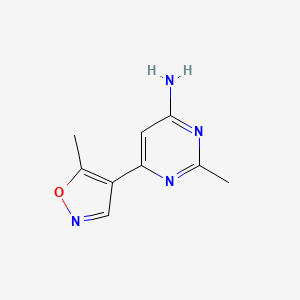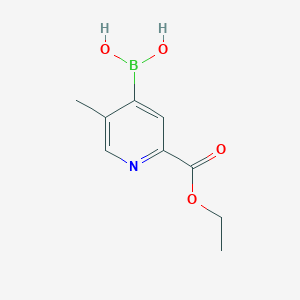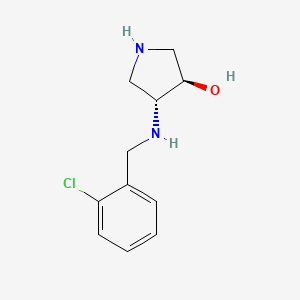
(3S,4R)-4-(dibutylamino)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol is an organic compound with a tetrahydrofuran ring substituted with a dibutylamino group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Substitution Reaction: A dibutylamine is introduced to the 4-position of the tetrahydrofuran ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the amine group.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes depending on the specific oxidizing agent used.
Reduction Products: Modified tetrahydrofuran derivatives with altered functional groups.
Substitution Products: New compounds with different functional groups replacing the dibutylamino group.
Scientific Research Applications
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to its functional groups, such as those involving amines or hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol: Similar structure with diethylamino group instead of dibutylamino.
(3S,4R)-4-(Dimethylamino)tetrahydrofuran-3-ol: Similar structure with dimethylamino group instead of dibutylamino.
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol: Similar structure with dipropylamino group instead of dibutylamino.
Uniqueness
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The larger dibutylamino group may influence its steric and electronic characteristics, affecting its reactivity and interactions.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
(3S,4R)-4-(dibutylamino)oxolan-3-ol |
InChI |
InChI=1S/C12H25NO2/c1-3-5-7-13(8-6-4-2)11-9-15-10-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
SKYDJUWGDJGCGO-VXGBXAGGSA-N |
Isomeric SMILES |
CCCCN(CCCC)[C@@H]1COC[C@H]1O |
Canonical SMILES |
CCCCN(CCCC)C1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)

![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)










